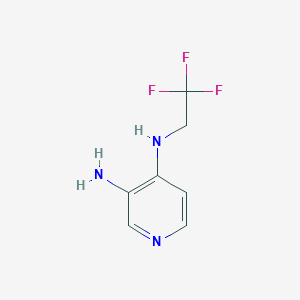
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C7H8F3N3 It is known for its unique structure, which includes a pyridine ring substituted with a trifluoroethyl group and two amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine typically involves the reaction of 2,2,2-trifluoroethylamine with pyridine-3,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or acyl chlorides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Applications De Recherche Scientifique
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The amino groups can form hydrogen bonds with target proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler compound with similar functional groups but lacking the pyridine ring.
Pyridine-3,4-diamine: Contains the pyridine ring and amino groups but lacks the trifluoroethyl group.
Fluoropyridines: A class of compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
N4-(2,2,2-Trifluoroethyl)pyridine-3,4-diamine is unique due to the presence of both the trifluoroethyl group and the pyridine ring with amino substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H8F3N3 |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
4-N-(2,2,2-trifluoroethyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)4-13-6-1-2-12-3-5(6)11/h1-3H,4,11H2,(H,12,13) |
Clé InChI |
OXDPGYYNQAULOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1NCC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
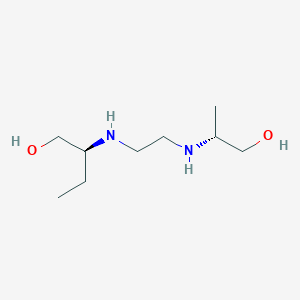
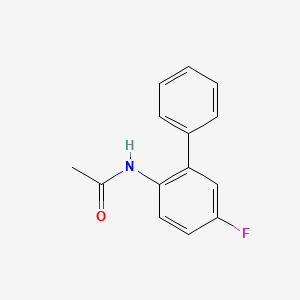
![1-{[2-(4-Chlorophenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14133336.png)
![[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
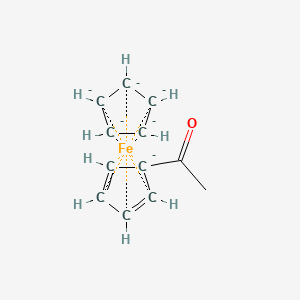
![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
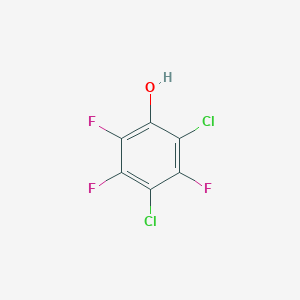

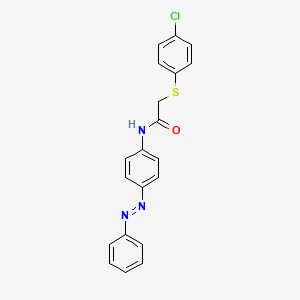

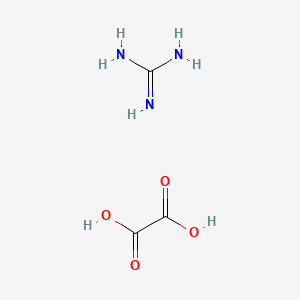
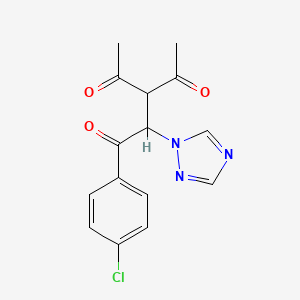
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
